![molecular formula C10H14Cl2N2O2 B2909207 (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride CAS No. 2418596-47-9](/img/structure/B2909207.png)
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre (ensifentrine), is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity. This inhibition results in an increase in the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the inhibition of PDE4 can reduce the release of pro-inflammatory mediators, leading to anti-inflammatory effects .
Pharmacokinetics
The pyrrolidine scaffold, which is part of the compound’s structure, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The primary result of Ohtuvayre’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . The combined bronchodilator and non-steroidal anti-inflammatory effects of the compound help alleviate the symptoms of COPD.
Action Environment
The action environment of Ohtuvayre is primarily the lungs, where it is delivered directly through a standard jet nebulizer . Environmental factors that could influence the compound’s action, efficacy, and stability include the patient’s overall health status, the presence of other medications, and individual patient characteristics.
properties
IUPAC Name |
(2S,5R)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7;;/h1-2,5-6,8-9,12H,3-4H2,(H,13,14);2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHBMIXPKPLTLR-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CN=CC=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CN=CC=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.